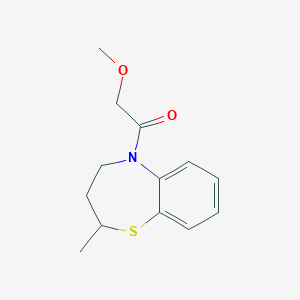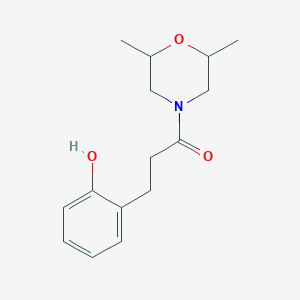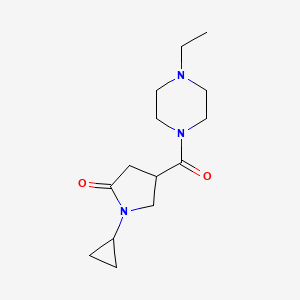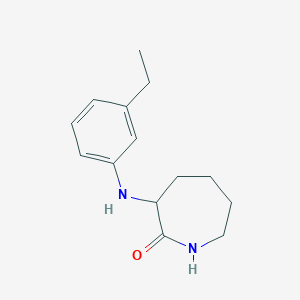![molecular formula C13H22N2O2 B7492918 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a small molecule that is used as a tool to investigate the mechanisms of action of various proteins and enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one is often used as a tool to investigate the mechanisms of action of various proteins and enzymes in the body. For example, 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has been used to study the binding of proteins to DNA, the activity of kinases, and the inhibition of proteases.
Wirkmechanismus
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one works by binding to specific sites on proteins and enzymes, which can alter their activity or function. 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one is typically used as a competitive inhibitor, meaning that it competes with other molecules for binding sites on the protein or enzyme. By studying the effects of 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one on protein and enzyme activity, researchers can gain insights into the mechanisms of action of these molecules.
Biochemical and Physiological Effects:
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme being studied. For example, 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has also been shown to inhibit the activity of the kinase Aurora B, which is involved in cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is its specificity. 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one is designed to bind to specific sites on proteins and enzymes, which allows researchers to study the effects of these molecules in a highly targeted manner. However, one of the limitations of using 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one is that it may not be effective for all proteins and enzymes. Additionally, 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one may have off-target effects, meaning that it may bind to other proteins or enzymes in addition to the target molecule.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one. One area of interest is the development of new 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one derivatives with improved specificity and potency. Additionally, researchers may investigate the use of 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one in drug discovery, as well as the development of new techniques for studying protein-protein interactions and enzyme kinetics. Finally, the use of 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one in vivo may also be explored, with the goal of developing new therapies for a variety of diseases.
Synthesemethoden
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods, but the most common method involves the reaction of piperazine with cyclopropanecarbonyl chloride, followed by the addition of 2-methylbutan-1-one. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-10(2)12(16)14-6-8-15(9-7-14)13(17)11-4-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMGSTZPDOXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)



![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
